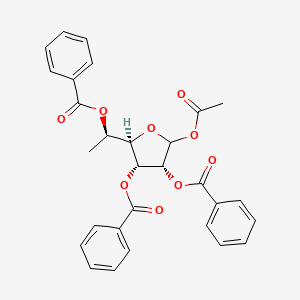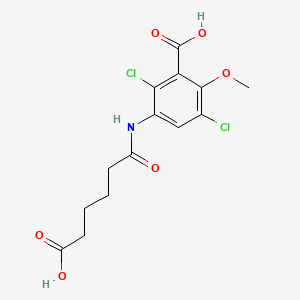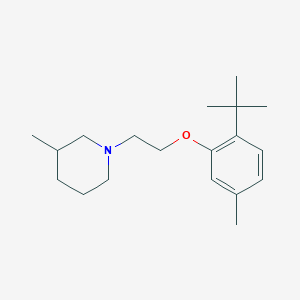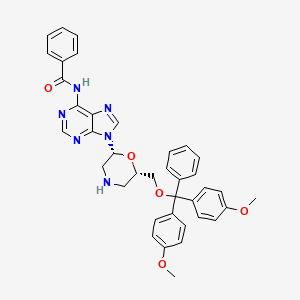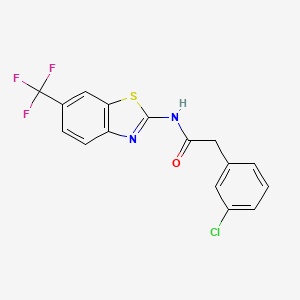
Casein kinase 1|A-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Casein kinase 1|A-IN-6 is a compound that belongs to the family of casein kinase 1 inhibitors. Casein kinase 1 is a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell proliferation, survival, and metabolism. The dysregulation of casein kinase 1 expression has been implicated in the development and progression of several types of cancer, making it an attractive target for anticancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of casein kinase 1|A-IN-6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions: Casein kinase 1|A-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced biological activity or improved pharmacokinetic properties. These derivatives are further evaluated for their potential therapeutic applications .
Scientific Research Applications
Casein kinase 1|A-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of protein phosphorylation and signal transduction pathways. In biology, it is used to investigate the role of casein kinase 1 in various cellular processes, such as cell cycle progression, apoptosis, and autophagy .
In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer and other diseases associated with dysregulated casein kinase 1 activity. It has shown promise in preclinical studies as an inhibitor of tumor growth and metastasis . In industry, this compound is used in the development of new drugs and therapeutic strategies targeting casein kinase 1 .
Mechanism of Action
Casein kinase 1|A-IN-6 exerts its effects by inhibiting the activity of casein kinase 1. This inhibition disrupts the phosphorylation of key proteins involved in various signaling pathways, leading to alterations in cellular processes such as cell proliferation, survival, and metabolism. The molecular targets of this compound include proteins involved in the Wnt/β-catenin signaling pathway, which plays a critical role in the regulation of cell growth and differentiation .
Comparison with Similar Compounds
Casein kinase 1|A-IN-6 is unique among casein kinase 1 inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include other casein kinase 1 inhibitors, such as casein kinase 1|A-IN-1, casein kinase 1|A-IN-2, and casein kinase 1|A-IN-3. These compounds share similar inhibitory effects on casein kinase 1 but differ in their chemical structures and pharmacokinetic properties .
Properties
Molecular Formula |
C16H10ClF3N2OS |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H10ClF3N2OS/c17-11-3-1-2-9(6-11)7-14(23)22-15-21-12-5-4-10(16(18,19)20)8-13(12)24-15/h1-6,8H,7H2,(H,21,22,23) |
InChI Key |
OFFILALBDDWJHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
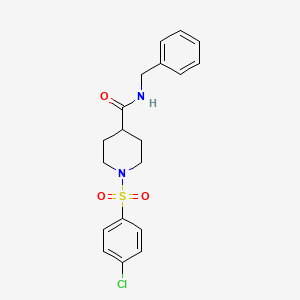
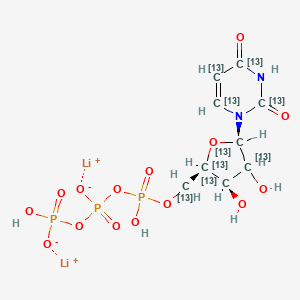
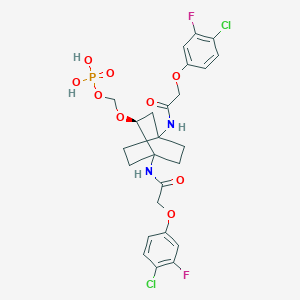
![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)
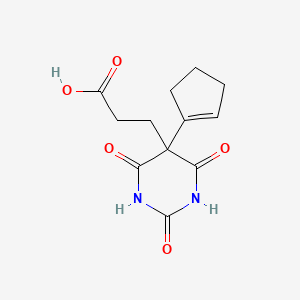
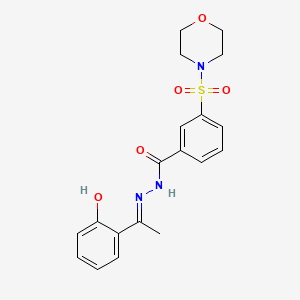
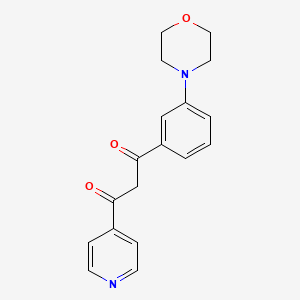
![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
